Cas no 97460-13-4 (3-chloro-4-fluoro-N-(propan-2-yl)aniline)
3-chloro-4-fluoro-N-(propan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3-chloro-4-fluoro-N-(1-methylethyl)-
- 3-chloro-4-fluoro-N-(propan-2-yl)aniline
- 3-chloro-4-fluoro-N-isopropylaniline
- 97460-13-4
- DB-151661
- A1-15892
- EN300-164216
- SCHEMBL631778
- 3-chloro-4-fluoro-N-propan-2-ylaniline
- AKOS009048873
-
- Inchi: 1S/C9H11ClFN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3
- InChI Key: ZSBSKYVOLBOTAU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NC(C)C)F
Computed Properties
- Exact Mass: 187.0564052Da
- Monoisotopic Mass: 187.0564052Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 12Ų
3-chloro-4-fluoro-N-(propan-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164216-50mg |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 50mg |
$227.0 | 2023-09-22 | ||
| Enamine | EN300-164216-100mg |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 100mg |
$238.0 | 2023-09-22 | ||
| Enamine | EN300-164216-250mg |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 250mg |
$249.0 | 2023-09-22 | ||
| Enamine | EN300-164216-500mg |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 500mg |
$260.0 | 2023-09-22 | ||
| Enamine | EN300-164216-1000mg |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 1000mg |
$271.0 | 2023-09-22 | ||
| Enamine | EN300-164216-2500mg |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 2500mg |
$529.0 | 2023-09-22 | ||
| Enamine | EN300-164216-5000mg |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 5000mg |
$783.0 | 2023-09-22 | ||
| Enamine | EN300-164216-10000mg |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 10000mg |
$1163.0 | 2023-09-22 | ||
| Enamine | EN300-164216-0.05g |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 0.05g |
$612.0 | 2023-05-24 | ||
| Enamine | EN300-164216-0.1g |
3-chloro-4-fluoro-N-(propan-2-yl)aniline |
97460-13-4 | 0.1g |
$640.0 | 2023-05-24 |
3-chloro-4-fluoro-N-(propan-2-yl)aniline Related Literature
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-chloro-4-fluoro-N-(propan-2-yl)aniline
Research Briefing on 3-chloro-4-fluoro-N-(propan-2-yl)aniline (CAS: 97460-13-4) in Chemical and Biomedical Applications
3-chloro-4-fluoro-N-(propan-2-yl)aniline (CAS: 97460-13-4) is a halogenated aniline derivative that has garnered significant attention in recent chemical and biomedical research due to its versatile applications in pharmaceutical synthesis and material science. This compound serves as a key intermediate in the development of various bioactive molecules, particularly in the synthesis of agrochemicals and pharmaceuticals. Recent studies have explored its potential as a building block for novel drug candidates, leveraging its unique chemical properties to enhance binding affinity and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3-chloro-4-fluoro-N-(propan-2-yl)aniline in the synthesis of kinase inhibitors targeting cancer pathways. The research highlighted its efficacy in improving the selectivity of inhibitors against specific oncogenic kinases, reducing off-target effects. The compound's chloro-fluoro substitution pattern was found to enhance hydrophobic interactions with kinase binding pockets, while the isopropyl group contributed to optimal steric hindrance, improving drug-like properties.
In addition to its pharmaceutical applications, 3-chloro-4-fluoro-N-(propan-2-yl)aniline has been utilized in material science for the development of advanced polymers. A 2024 study in ACS Applied Materials & Interfaces demonstrated its incorporation into polyaniline-based conductive polymers, resulting in materials with enhanced thermal stability and electrical conductivity. The electron-withdrawing effects of the chloro and fluoro substituents were critical in tuning the polymer's electronic properties, making it suitable for flexible electronics and biosensor applications.
Recent advancements in synthetic methodologies have also focused on optimizing the production of 3-chloro-4-fluoro-N-(propan-2-yl)aniline. A 2023 Organic Process Research & Development article reported a scalable, green chemistry approach using catalytic amination, reducing the reliance on hazardous reagents and improving yield (up to 85%). This innovation addresses previous challenges in large-scale synthesis, making the compound more accessible for industrial applications.
Ongoing research is exploring the toxicological profile of 3-chloro-4-fluoro-N-(propan-2-yl)aniline, with preliminary data suggesting low acute toxicity but recommending further studies on chronic exposure. Its environmental persistence and biodegradation pathways are also under investigation, particularly in the context of agrochemical runoff. These studies aim to ensure sustainable use while maximizing its scientific and industrial potential.
97460-13-4 (3-chloro-4-fluoro-N-(propan-2-yl)aniline) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)